fluoroantimonic acid

Catalog No.
S1797935
CAS No.
16950-06-4
M.F
F6HSb
M. Wt
236.76
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
fluoroantimonic acid

CAS Number

16950-06-4

Product Name

fluoroantimonic acid

IUPAC Name

pentafluoro-λ5-stibane;hydrofluoride

Molecular Formula

F6HSb

Molecular Weight

236.76

InChI

InChI=1S/6FH.Sb/h6*1H;/q;;;;;;+5/p-5

SMILES

F.F[Sb](F)(F)(F)F

    Protonation of Organic Compounds

      Application: Fluoroantimonic acid’s unique talent is protonation — it donates protons to organic compounds.

      Method: The specific methods of application or experimental procedures would depend on the particular reaction being performed. Generally, the acid would be carefully added to the reaction mixture containing the precursor compounds.

      Results: The outcome is the alteration of the compound’s properties.

    Catalyst for Alkylations and Acylations in Petrochemistry

Fluoroantimonic acid, with the chemical formula H[SbF6], is recognized as the strongest known superacid. It is formed through the reaction of hydrogen fluoride and antimony pentafluoride, resulting in a colorless, crystalline solid that is highly corrosive and reactive. The molecular structure of fluoroantimonic acid features a trigonal bipyramidal geometry with two hydrogen atoms and five fluorine atoms surrounding a central antimony atom. This unique arrangement contributes to its extreme acidity and reactivity, making it a powerful oxidizing and fluorinating agent used in various chemical processes .

Fluoroantimonic acid's extreme acidity stems from its unique ability to generate highly reactive free protons (H+). The surrounding HF molecules stabilize this highly charged species, allowing it to protonate a vast range of compounds by accepting electrons and forming covalent bonds. This protonation process is the foundation of fluoroantimonic acid's role as a superacid catalyst in various organic reactions.

Fluoroantimonic acid is no friend to the careless chemist. Here's why:

  • Toxicity: Extremely toxic by inhalation, ingestion, or skin contact. It can cause severe burns, lung damage, and even death.
  • Corrosivity: Corrodes glass and most metals [].
  • Reactivity: Reacts violently with water, releasing toxic hydrogen fluoride gas [].
Perfluorinated AcidsVarious-12Exhibit strong acidity; used in specialized applications

Fluoroantimonic acid's exceptional strength—estimated to be up to 2×10192\times 10^{19} times stronger than sulfuric acid—sets it apart from these other acids, making it unique in both its applications and reactivity .

The synthesis of fluoroantimonic acid involves several steps:

  • Preparation of Ammonium Hexafluoroantimonate:
    • Antimony pentafluoride reacts with anhydrous ammonia to form ammonium hexafluoroantimonate:
    SbF5+NH3NH4SbF6\text{SbF}_5+\text{NH}_3\rightarrow \text{NH}_4\text{SbF}_6
  • Conversion to Fluoroantimonic Acid:
    • The ammonium hexafluoroantimonate is treated with concentrated sulfuric acid or fluorosulfonic acid at elevated temperatures:
    NH4SbF6+H2SO4HSbF6+NH4HSO4\text{NH}_4\text{SbF}_6+\text{H}_2\text{SO}_4\rightarrow \text{HSbF}_6+\text{NH}_4\text{HSO}_4

This process yields fluoroantimonic acid as a colorless, fuming liquid .

Fluoroantimonic acid has several important applications in both organic synthesis and materials science:

  • Fluorination Reagent: It is extensively used in organic synthesis for the fluorination of various compounds.
  • Catalyst: In chemical processes, fluoroantimonic acid serves as a catalyst due to its strong acidic properties.
  • High-Performance Polymers: It facilitates the development of advanced materials such as phosphinated curable polyimides and fluorinated polymers with enhanced properties .

Research on fluoroantimonic acid's interactions focuses on its ability to protonate various organic substrates and its reactivity with metals. Studies have demonstrated that it can effectively protonate hydrocarbons and other organic compounds that are generally resistant to protonation under standard conditions. Furthermore, its interactions with metals highlight its capability to generate hydrogen gas rapidly upon contact

2
.

Fluoroantimonic acid stands out among superacids due to its unprecedented strength. Here are some similar compounds for comparison:

CompoundChemical FormulaAcidity (Hammett function)Unique Features
Fluoroantimonic AcidH[SbF6]-31Strongest known superacid; can protonate methane
Magic AcidH[FSO3]-14Less strong than fluoroantimonic acid; used in organic synthesis
Triflic AcidH[CF3SO3]-14Strong proton donor; used in various

Fundamental Principles and Development

The Hammett acidity function, denoted as H₀, provides the fundamental framework for measuring acid strength in concentrated solutions where traditional pH measurements become meaningless [1]. Developed by Louis Plack Hammett in 1937, this acidity function extends beyond the limitations of dilute aqueous solutions to encompass the extreme conditions present in superacids [2]. The mathematical foundation of the Hammett acidity function rests on the equilibrium between an indicator base and its conjugate acid, providing a quantitative measure that correlates directly with proton-donating ability [1].

The Hammett acidity function is defined mathematically as:

$$ H0 = \text{p}K{\text{BH}^+} + \log\left(\frac{[\text{B}]}{[\text{BH}^+]}\right) $$

where B represents a neutral indicator base, BH⁺ is its conjugate acid, and pK_BH⁺ is the negative logarithm of the dissociation constant [1]. This relationship enables researchers to determine acid strength by monitoring the protonation state of carefully selected indicator molecules whose pK values span the range of interest [2].

For fluoroantimonic acid systems, the Hammett acidity function measurements reveal extraordinary values ranging from H₀ = -21 to an unprecedented -31.3, depending on the specific composition and concentration ratios employed [3] [4] [5] [6]. These measurements represent acid strengths that are quintillions of times greater than that of pure sulfuric acid, which exhibits an H₀ value of approximately -12 [7]. The extreme negative values indicate that fluoroantimonic acid can protonate even the weakest bases, including hydrocarbons that are typically considered unreactive toward acids [8] [9].

Experimental Methodologies and Challenges

The experimental determination of Hammett acidity function values for fluoroantimonic acid presents significant technical challenges due to the extreme reactivity and corrosive nature of the system [10]. Measurements must be conducted under strictly anhydrous conditions using specialized equipment capable of withstanding the acid's aggressive chemical behavior [11] [12]. The selection of appropriate indicator bases becomes critical, as these molecules must exhibit sufficient stability in the superacidic medium while providing measurable spectroscopic signals [13].

Spectroscopic techniques, particularly nuclear magnetic resonance (NMR) spectroscopy and ultraviolet-visible (UV-Vis) spectrophotometry, serve as the primary analytical methods for monitoring indicator protonation states [14] [15]. The extreme chemical shifts observed in ¹H NMR spectra provide clear evidence of protonation events, while UV-Vis measurements track changes in electronic absorption spectra as neutral indicators convert to their protonated forms [16].

The concentration dependence of the Hammett acidity function in fluoroantimonic acid systems demonstrates the complex equilibria present in these mixtures [13]. As the ratio of antimony pentafluoride to hydrogen fluoride increases, the H₀ values become progressively more negative, reflecting the enhanced ability of the system to donate protons [17]. This concentration dependence arises from the formation of increasingly complex anionic species, such as Sb₂F₁₁⁻ and higher oligomers, which serve as even weaker bases than the monomeric SbF₆⁻ anion [8] [18].

Mechanistic Understanding of Extreme Acidity

The extraordinary acidity of fluoroantimonic acid systems originates from the synergistic combination of a strong Brønsted acid (hydrogen fluoride) with a powerful Lewis acid (antimony pentafluoride) [19] [7]. This conjugate acid-base system operates through a mechanism where the Lewis acid component sequesters fluoride ions, effectively removing proton acceptors from solution and dramatically enhancing the proton-donating ability of the system [20] [21].

The fundamental reaction governing fluoroantimonic acid formation can be represented as:

$$ \text{SbF}5 + 2\text{HF} \rightleftharpoons \text{SbF}6^- + \text{H}_2\text{F}^+ $$

In this equilibrium, the antimony pentafluoride acts as a fluoride acceptor, forming the weakly basic hexafluoroantimonate anion, while hydrogen fluoride molecules combine to form the highly acidic fluoronium cation [8] [5]. The resulting anions exhibit exceptionally low basicity due to the effective charge delocalization across multiple electronegative fluorine atoms, while the cationic species demonstrate remarkable proton-donating ability [18].

Advanced spectroscopic studies have revealed that the actual composition of fluoroantimonic acid solutions is considerably more complex than simple 1:1 stoichiometry suggests [8]. X-ray crystallographic analysis of crystallized products from HF-SbF₅ mixtures has identified species with formulas [H₂F⁺][Sb₂F₁₁⁻] and [H₃F₂⁺][Sb₂F₁₁⁻], indicating the presence of oligomeric antimony fluoride anions and complex fluoronium cations [8] [18].

Comparative Analysis with Magic Acid (Fluorosulfuric Acid-Antimony Pentafluoride)

Historical Development and Discovery

The development of Magic Acid represents a pivotal moment in superacid chemistry, with its discovery occurring through serendipitous observation during George Olah's research into carbocation chemistry at Case Western Reserve University [14] [15]. The legendary naming of this superacid system originated from a Christmas party incident in 1966, when a laboratory member placed a paraffin candle into the acid mixture and observed its rapid dissolution [14] [16]. This remarkable observation demonstrated the acid's ability to protonate and cleave even stable hydrocarbon chains, leading to the formation of tertiary carbocations that could be characterized by NMR spectroscopy [15].

Magic Acid consists of a 1:1 molar mixture of fluorosulfuric acid (HSO₃F) and antimony pentafluoride (SbF₅), creating a superacid system with a Hammett acidity function ranging from H₀ = -19.2 to -23 [14] [17] [22]. While significantly less acidic than fluoroantimonic acid, Magic Acid demonstrated for the first time that hydrocarbon substrates could be protonated under controlled laboratory conditions, opening new avenues for studying carbocation intermediates and their rearrangement reactions [23] [15].

The systematic study of Magic Acid revealed fundamental principles governing superacid behavior that would later inform the development and understanding of even stronger systems like fluoroantimonic acid [19]. The recognition that Lewis acid components could dramatically enhance Brønsted acidity through anion stabilization provided the theoretical framework for designing increasingly powerful superacid systems [7].

Structural and Electronic Differences

The comparative analysis between Magic Acid and fluoroantimonic acid reveals critical structural and electronic factors that determine relative acid strength [24] [7]. Both systems employ antimony pentafluoride as the Lewis acid component, but differ significantly in their Brønsted acid partners. Magic Acid utilizes fluorosulfuric acid (HSO₃F), while fluoroantimonic acid employs hydrogen fluoride (HF) as the proton source [14] [25].

The electronic properties of the resulting anionic species provide insight into the relative acid strengths of these systems [17]. In Magic Acid, the predominant anion is [SbF₅OSO₂F]⁻, formed through the combination of antimony pentafluoride with the fluorosulfonate anion [14]. This species, while weakly basic, retains some proton-accepting ability due to the presence of oxygen atoms that can participate in hydrogen bonding interactions [15].

In contrast, fluoroantimonic acid generates the hexafluoroantimonate anion (SbF₆⁻) and its oligomeric variants (Sb₂F₁₁⁻, Sb₄F₂₁⁻), which exhibit even lower basicity due to the absence of oxygen atoms and the complete fluorination of the antimony coordination sphere [8] [18]. The exclusively fluorine-based coordination environment creates a more effective charge delocalization pattern, resulting in weaker proton-accepting ability and consequently stronger overall acidity [5].

The proton-containing species also differ significantly between the two systems [10] [24]. Magic Acid generates protonated fluorosulfuric acid species, while fluoroantimonic acid forms fluoronium ions (H₂F⁺, H₃F₂⁺) that exhibit superior proton-donating ability [5]. The fluoronium ions benefit from the exceptional electronegativity of fluorine, which stabilizes the anionic component while maintaining high proton activity [9].

Quantitative Strength Comparisons

Experimental measurements demonstrate that fluoroantimonic acid exhibits acid strength approximately 100,000 times greater than Magic Acid [10] [24]. This dramatic difference translates to Hammett acidity function values that are 8-12 units more negative for fluoroantimonic acid compared to Magic Acid [13] [14]. The quantitative relationship between H₀ values and actual protonating ability follows a logarithmic scale, meaning that each unit decrease in H₀ represents a ten-fold increase in acid strength [1].

The superior performance of fluoroantimonic acid becomes particularly evident in comparative protonation studies [10]. While Magic Acid can protonate alkanes under specific conditions, fluoroantimonic acid demonstrates the ability to protonate even methane, the most stable saturated hydrocarbon [26] [21]. This extraordinary capability reflects the system's ability to generate carbocations from substrates that resist protonation by all other known acids [9] [24].

Industrial applications further illustrate the practical differences between these superacid systems [15]. Magic Acid finds extensive use in petroleum refining processes, particularly for hydrocarbon isomerization and alkylation reactions where its high acidity provides sufficient activation while maintaining manageable handling characteristics [27]. Fluoroantimonic acid, while academically fascinating, presents greater handling challenges due to its extreme reactivity, limiting its applications to specialized research environments [11] [12].

The stability and storage requirements also differentiate these systems significantly [5] [10]. Magic Acid can be prepared and stored in glass containers for extended periods under anhydrous conditions, while fluoroantimonic acid requires specialized polytetrafluoroethylene (PTFE)-lined vessels due to its ability to protonate and dissolve glass surfaces [11] [12]. These practical considerations influence the selection of appropriate superacid systems for specific research and industrial applications [15].

Deprotonation Energy Calculations via Density Functional Theory and Ab Initio Methods

Theoretical Foundations of Computational Acid Strength

The computational determination of acid strength through deprotonation energy calculations represents a sophisticated approach to understanding the fundamental thermodynamic properties governing proton transfer processes [28] [29]. Deprotonation energy, defined as the energy required to remove a proton from an acid molecule in the gas phase, provides a direct measure of acid strength that complements experimental Hammett acidity function measurements [30] [31]. For superacids like fluoroantimonic acid, these calculations offer unique insights into the electronic factors responsible for extreme acidity [32].

The fundamental relationship governing deprotonation energy calculations follows the thermodynamic cycle:

$$ \text{HA} \rightarrow \text{H}^+ + \text{A}^- $$

where the deprotonation energy (DPE) is calculated as:

$$ \text{DPE} = E(\text{H}^+) + E(\text{A}^-) - E(\text{HA}) $$

In practice, the energy of the isolated proton is typically assigned a value of zero in gas-phase calculations, simplifying the expression to the energy difference between the deprotonated anion and the neutral acid [30]. However, for solution-phase calculations relevant to fluoroantimonic acid systems, solvation effects and the formation of solvated proton species must be carefully considered [31] [33].

Modern quantum chemical methods provide the computational framework for accurate deprotonation energy calculations [34] [35]. Density Functional Theory (DFT) methods offer an excellent balance between computational efficiency and chemical accuracy for systems of moderate size, while ab initio methods such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) provide benchmark-quality results for smaller molecular systems [36] [37] [38].

Density Functional Theory Applications

Density Functional Theory has emerged as the primary computational tool for studying acid strength in superacid systems due to its favorable scaling properties and demonstrated accuracy for thermochemical calculations [28] [39]. For fluoroantimonic acid components, DFT calculations enable the systematic investigation of how structural modifications and environmental factors influence proton affinity and acid strength [33] [32].

The selection of appropriate exchange-correlation functionals represents a critical consideration in DFT studies of acid strength [40] [41]. Hybrid functionals that incorporate exact Hartree-Fock exchange, such as B3LYP and CAM-B3LYP, have demonstrated superior performance for proton affinity calculations compared to pure density functionals [28] [29]. The CAM-B3LYP functional, in particular, has shown excellent agreement with experimental data for a wide range of organic acids, with mean absolute deviations typically below 1.5 kcal/mol [28].

Recent benchmark studies have validated the use of specific DFT approaches for superacid systems [32]. The nuclear-electronic orbital density functional theory (NEO-DFT) method, which treats both electrons and selected nuclei quantum mechanically, has shown particular promise for accurately calculating proton affinities [28]. This approach accounts for nuclear quantum effects that become significant in hydrogen-bonded systems and proton transfer processes, providing improved accuracy compared to conventional DFT methods that treat nuclei classically [28].

For fluoroantimonic acid systems, DFT calculations must address the challenge of describing the complex electronic structure of antimony-containing species [42]. The presence of heavy atoms requires careful consideration of relativistic effects and the selection of appropriate basis sets that can accurately describe both core and valence electron properties [34]. The def2-TZVP basis set has emerged as a reliable choice for thermochemical calculations involving antimony compounds, providing good accuracy while maintaining computational tractability [28].

Ab Initio Methodologies

Ab initio quantum chemical methods provide the highest level of theoretical accuracy for deprotonation energy calculations, serving as benchmarks against which DFT methods can be validated [36] [43]. The coupled cluster method with single, double, and perturbative triple excitations (CCSD(T)) is widely regarded as the "gold standard" for thermochemical calculations, consistently delivering chemical accuracy (±1 kcal/mol) for systems within its computational reach [34] [37].

The application of CCSD(T) methods to fluoroantimonic acid components requires careful consideration of computational resources and system size limitations [38]. Complete basis set (CBS) extrapolation techniques enable the achievement of near-exact results by systematically increasing basis set size and extrapolating to the infinite basis set limit [34]. For antimony-containing systems, the correlation-consistent basis set family (cc-pVnZ, aug-cc-pVnZ) provides reliable convergence behavior when used in CBS extrapolation schemes [43].

Frozen natural orbital (FNO) approaches offer a pathway to extend CCSD(T) calculations to larger systems relevant to superacid chemistry [37] [38]. These methods reduce computational cost by truncating the virtual orbital space based on natural orbital occupation numbers, maintaining accuracy within 0.1 kcal/mol for typical truncation thresholds while reducing computational requirements by factors of 10-100 [37]. The FNO-CCSD(T) approach has been successfully applied to systems containing up to 75 atoms with triple-ζ basis sets, enabling detailed studies of superacid cluster models [38].

Computational Modeling of Fluoroantimonic Acid Systems

The computational modeling of fluoroantimonic acid presents unique challenges due to the complex equilibria and multiple species present in these systems [42] [44]. Accurate calculations must consider not only the individual molecular components but also their intermolecular interactions and the formation of complex ion pairs and clusters [45]. The hydrogen fluoride-antimony pentafluoride system exhibits concentration-dependent speciation, with different stoichiometric ratios leading to distinct molecular assemblies [17].

High-level ab initio calculations on model systems have revealed the electronic factors responsible for the extreme acidity of fluoroantimonic acid [42]. The formation of the hexafluoroantimonate anion (SbF₆⁻) through the Lewis acid-base interaction between SbF₅ and F⁻ creates an exceptionally weak base due to effective charge delocalization across six highly electronegative fluorine atoms [42]. Coupled cluster calculations predict vertical electron detachment energies exceeding 14 eV for anionic clusters containing the SbF₆⁻ core, indicating extraordinary stability and correspondingly low basicity [42].

The computational investigation of proton transfer processes in fluoroantimonic acid systems requires sophisticated treatment of solvation effects [45]. Implicit solvation models, such as the polarizable continuum model (PCM), provide one approach to account for the bulk electrostatic effects of the acidic medium [33] [40]. However, the extreme nature of fluoroantimonic acid environments may require explicit quantum mechanical treatment of several solvation shells to capture the full complexity of proton solvation [45].

Advanced computational studies have employed ab initio molecular dynamics simulations to investigate the dynamic behavior of protons in superacidic media [46] [31]. These calculations reveal rapid proton exchange processes and the formation of complex hydrogen-bonded networks that facilitate proton transport through the acidic medium [44]. The insights gained from these computational studies provide a molecular-level understanding of the mechanisms underlying the extraordinary acid strength of fluoroantimonic acid systems [32].

Validation and Benchmarking Studies

The validation of computational methods for superacid systems requires careful comparison with available experimental data and systematic benchmarking against higher-level theoretical approaches [40] [32]. For fluoroantimonic acid, experimental reference data includes Hammett acidity function measurements, NMR chemical shifts, and calorimetric data for dilution processes [13] [14]. Computational methods must demonstrate consistency with these experimental observables while providing additional molecular-level insights [33].

Benchmark studies comparing different levels of theory have established reliable protocols for calculating acid strength parameters [34] [35]. The hierarchy of methods, ranging from semi-empirical approaches through DFT to high-level ab initio calculations, enables researchers to select appropriate computational levels based on system size and accuracy requirements [28] [32]. For fluoroantimonic acid studies, DFT methods with appropriate exchange-correlation functionals provide sufficient accuracy for most applications, while CCSD(T) calculations serve as benchmarks for validating DFT results [40].

The development of computational databases containing high-quality theoretical data for superacid systems facilitates the training and validation of more approximate methods [41]. Machine learning approaches are beginning to emerge as tools for predicting acid strength based on molecular structure, with the potential to accelerate the discovery of new superacid systems [32]. These developments represent an exciting frontier in computational superacid chemistry, combining traditional quantum chemical methods with modern data science techniques [41].

Dates

Last modified: 11-23-2023
1. Olah, G. A. (2001). A Life of Magic Chemistry: Autobiographical Reflections of a Nobel Prize Winner. John Wiley and Sons. pp. 100–101. ISBN 978-0-471-15743-4.
2. Esteves, Pierre M.; Ramírez-Solís, Alejandro; Mota, Claudio J. A. (March 2002). "The Nature of Superacid Electrophilic Species in HF/SbF5: A Density Functional Theory Study". Journal of the American Chemical Society. 124 (11): 2672–2677. doi:10.1021/ja011151k. ISSN 0002-7863. PMID 11890818.
3. Klein, Michael L. (October 25, 2000). "Getting the Jump on Superacids" (PDF). Pittsburgh Supercomputing Center (PSC). Archived from the original (PDF) on May 31, 2012. Retrieved 2012-04-15.
4. Mootz, Dietrich; Bartmann, Klemens (March 1988). "The Fluoronium Ions H2F+ and H 3F+ 2: Characterization by Crystal Structure Analysis". Angewandte Chemie International Edition. 27 (3): 391–392. doi:10.1002/anie.198803911.
5. Olah, G. A. (2005). "Crossing Conventional Boundaries in Half a Century of Research". Journal of Organic Chemistry. 70 (7): 2413–2429. doi:10.1021/jo040285o. PMID 15787527.
6. Olah estimates that HF-SbF5 may reach H0 values as low as –28. On the other hand, in ref. 1 (2009), Olah cites one method that estimated H0 values down to –27 for FSO3H-SbF5 at 90% SbF5, but indicates that more reliable experimentally determined equilibrium constants do not support H0 values lower than about –24 for either magic acid or fluoroantimonic acid.
7. Gillespie, R. J.; Peel, T. E. (1973-08-01). "Hammett acidity function for some superacid systems. II. Systems sulfuric acid-[fsa], potassium fluorosulfate-[fsa], [fsa]-sulfur trioxide, [fsa]-arsenic pentafluoride, [sfa]-antimony pentafluoride and [fsa]-antimony pentafluoride-sulfur trioxide". Journal of the American Chemical Society. 95 (16): 5173–5178. doi:10.1021/ja00797a013. ISSN 0002-7863.
8. Koppel, Ilmar A.; Burk, Peeter; Koppel, Ivar; Leito, Ivo; Sonoda, Takaaki; Mishima, Masaaki (May 2000). "Gas-Phase Acidities of Some Neutral Brønsted Superacids: A DFT and ab Initio Study". Journal of the American Chemical Society. 122 (21): 5114–5124. doi:10.1021/ja0000753. ISSN 0002-7863.
9. Meyer, Matthew M.; Wang, Xue-bin; Reed, Christopher A.; Wang, Lai-Sheng; Kass, Steven R. (2009-12-23). "Investigating the Weak to Evaluate the Strong: An Experimental Determination of the Electron Binding Energy of Carborane Anions and the Gas phase Acidity of Carborane Acids". Journal of the American Chemical Society. 131 (50): 18050–18051. doi:10.1021/ja908964h. ISSN 0002-7863. PMID 19950932. S2CID 30532320.
10. Oelderik, Jan (December 1966). "Werkwijze ter bereiding van halogeenverbindingen van vijfwaardig antimoon". Netherlands Patent Application. NL 6508096 A.

Explore Compound Types